Specific Scientific Field: Industrial Chemistry
Application Summary: Anthraquinone (anthracene-9,10-dione) is a multifaceted chemical used in the paper industry and in the production of synthetic dyes . It is produced on a large scale worldwide due to these applications .
Results or Outcomes: The use of anthraquinone in these industries has led to its ubiquitous presence as a contaminant in air, water, food packaging, and more recently, in foodstuffs .
Specific Scientific Field: Organic Chemistry
Application Summary: 2,7-Dinitrophenanthrene-9,10-dione (DNPO) is used as a photocatalyst in the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids .
Methods of Application: The DNPO photocatalyst can be prepared on a large scale and exhibits excellent photo- and electrochemical properties . It is used in the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids .
Specific Scientific Field: Chemical Research
Application Summary: 3-Bromo-9,10-phenanthrenedione is a chemical compound used in various chemical research .
Results or Outcomes: The use of 3-Bromo-9,10-phenanthrenedione in chemical research has led to various findings and advancements in the field .
Application Summary: 9,10-Dibromophenanthrene is used in organic synthesis . On heating, this compound loses a molecule of HCl and gives 9-bromophenanthrene .
Methods of Application: 9,10-Dibromophenanthrene is prepared by reacting bromine in peroxide with phenanthrene . 9-Bromophenanthrene may also be prepared by heating phenanthrene with bromine in the presence of FeBr3 .
Results or Outcomes: The use of 9,10-Dibromophenanthrene in organic synthesis has led to the production of various organic compounds .
Specific Scientific Field: Photochemistry
Methods of Application: The photocycloaddition reaction can be achieved under green (530 nm) or orange (590 nm) light irradiation . The product distribution can be precisely controlled by the choice of the color of light .
Results or Outcomes: This method features mild reaction conditions, experimental simplicity, good atomic economy, and broad substrate scope .
2-Bromophenanthrene-9,10-dione is an organic compound with the molecular formula . It features a phenanthrene skeleton with bromine and diketone functional groups at the 2-position and 9,10-positions, respectively. This compound is characterized by its potential applications in organic synthesis and materials science, particularly in the development of semiconductors and fluorescent materials.
Currently, there is no documented information on the mechanism of action of 2-Bromophenanthrene-9,10-dione in biological systems.
As with most organic compounds, proper handling and safety precautions are advisable due to the lack of specific data on 2-Bromophenanthrene-9,10-dione. Potential hazards may include:
The chemical behavior of 2-bromophenanthrene-9,10-dione is influenced by its electrophilic nature. It can undergo various reactions typical of phenanthrene derivatives, including:
These reactions broaden the utility of 2-bromophenanthrene-9,10-dione in organic synthesis and material science applications .
Phenanthrene derivatives, including 2-bromophenanthrene-9,10-dione, exhibit various biological activities. The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of xenobiotics. Its electrophilic nature facilitates interactions with nucleophilic sites on biomolecules, potentially leading to altered cellular functions. Notably, it may induce oxidative stress in cells, affecting gene expression and cellular metabolism .
Synthesis of 2-bromophenanthrene-9,10-dione can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
2-Bromophenanthrene-9,10-dione serves multiple roles in various fields:
Research has shown that 2-bromophenanthrene-9,10-dione interacts with various biological targets. Its ability to form adducts with proteins suggests potential implications in drug design and toxicity studies. The compound's electrophilic properties allow it to react with nucleophiles in biological systems, which may lead to significant biochemical changes .
Several compounds share structural similarities with 2-bromophenanthrene-9,10-dione. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromophenanthrene-9,10-dione | Similar diketone structure; different bromine position | |
| 2,7-Dibromophenanthrene-9,10-dione | Contains two bromine atoms; useful for semiconductor applications | |
| Phenanthrene-9,10-dione | Parent compound without bromine; foundational structure for derivatives |
The uniqueness of 2-bromophenanthrene-9,10-dione lies in its specific positioning of functional groups that enhance its reactivity while maintaining a stable phenanthrene core. This positioning allows for selective reactions not typically observed in other similar compounds. Its potential for use in advanced materials science further distinguishes it from its analogs .
The synthesis of 2-bromophenanthrene-9,10-dione emerged from mid-20th-century investigations into the reactivity of polycyclic aromatic quinones. Early studies on phenanthrenequinone derivatives, such as those by Linko et al. (1964), explored bromination patterns under varying conditions, revealing the para-directing influence of carbonyl groups. While the exact first synthesis of 2-bromophenanthrene-9,10-dione remains undocumented in public literature, its preparation likely arose from systematic bromination experiments using phenanthrenequinone as a substrate. The compound’s CAS registry (53622-33-6) and PubChem entry (CID 12678912) formalized its identification in 2007, though its structural characterization predates modern databases.
Key advancements in its synthesis include the use of bromine in concentrated sulfuric acid with nitric acid as an oxidizing agent, a method adapted from analogous quinone bromination protocols. These approaches capitalized on the electron-deficient nature of the phenanthrenequinone core, facilitating electrophilic aromatic substitution at the 2-position.
2-Bromophenanthrene-9,10-dione occupies a critical niche in materials science and synthetic chemistry due to its dual functionality:
Recent studies highlight its role in synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its planar structure and halogen substituents facilitate ordered polymerization.
2-Bromophenanthrene-9,10-dione belongs to a family of halogenated phenanthrenequinones distinguished by substitution patterns and electronic properties:
The 2-bromo isomer exhibits unique electronic effects due to the bromine atom’s position relative to the carbonyl groups. Density functional theory (DFT) calculations reveal that the 2-substitution destabilizes the LUMO (-4.44 eV) compared to the 3-bromo analogue, enhancing its electron-accepting capacity]. This electronic profile makes it preferable for applications requiring tunable charge transport, such as in perovskite solar cells.
2-Bromophenanthrene-9,10-dione represents a brominated derivative of phenanthrene quinone, characterized by a distinctive polycyclic aromatic framework with ketone functionalities [1]. The compound possesses a molecular formula of C₁₄H₇BrO₂, with a molecular weight of 287.11 grams per mole [1] [2] [3]. The structural architecture consists of three fused benzene rings forming the phenanthrene backbone, with two carbonyl groups positioned at the 9 and 10 positions, and a bromine substituent located at the 2 position [1] [4].
The atomic arrangement follows a planar configuration typical of phenanthrene derivatives, where the aromatic ring system maintains coplanarity to maximize electron delocalization [5]. The two ketone groups at positions 9 and 10 create a quinone moiety that disrupts the aromaticity of the central ring while preserving the aromatic character of the outer benzene rings [6] [7]. The bromine atom at the 2 position introduces both steric and electronic effects that influence the overall molecular properties .
The structural features can be summarized in the following data table:
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₇BrO₂ | [1] |
| Molecular Weight | 287.11 g/mol | [1] [2] |
| Heavy Atom Count | 17 | [1] |
| Aromatic Ring Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
The exact mass of the compound is 285.962942 daltons, with a monoisotopic mass reflecting the specific isotopic composition [9]. The rigid structure lacks rotatable bonds due to the fused ring system, contributing to the molecule's conformational stability [1].
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-bromophenanthrene-9,10-dione [1] [3]. This nomenclature follows the established conventions for polycyclic aromatic compounds with functional group modifications [9]. The naming system designates the phenanthrene core structure as the parent framework, with numerical indicators specifying the positions of substituents and functional groups [9].
The IUPAC naming convention systematically identifies the bromine substituent at position 2 and the dione functionality at positions 9 and 10 of the phenanthrene ring system [1]. Alternative IUPAC acceptable names include 2-bromo-9,10-phenanthrenedione, which emphasizes the dione functionality while maintaining positional clarity [9] [10].
The compound is registered under multiple international identification systems, providing unambiguous chemical substance identification [11] [12]. The Chemical Abstracts Service Registry Number is 53622-33-6, serving as the primary unique identifier for this substance [1] [2] [10]. This registry number provides an authoritative means to distinguish the compound from its structural isomers and related derivatives [13] [14].
Additional identification codes include the ChEMBL identifier CHEMBL52491 and the DSSTox Substance ID DTXSID70506620 [1] [10]. The MDL number MFCD25976400 serves as another database identifier for the compound [2] [9]. These multiple identification systems ensure accurate substance identification across different chemical databases and regulatory frameworks [15].
| Identification System | Code | Reference |
|---|---|---|
| CAS Registry Number | 53622-33-6 | [1] [2] |
| ChEMBL ID | CHEMBL52491 | [1] [10] |
| DSSTox Substance ID | DTXSID70506620 | [1] [10] |
| MDL Number | MFCD25976400 | [2] [9] |
| Nikkaji Number | J1.562.939H | [1] [10] |
| Pharos Ligand ID | QLLRQ4MFJ48Q | [1] [10] |
| Wikidata | Q72449003 | [1] [10] |
The International Chemical Identifier notation provides a systematic representation as InChI=1S/C14H7BrO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H [1] [3]. The corresponding InChIKey is DSHTXZUCUCBRAF-UHFFFAOYSA-N, offering a condensed hash representation for database searching [1] [3] [16].
The compound is recognized by multiple synonymous names reflecting different nomenclature conventions and database entries [1] [10]. Common alternative names include 2-BroMo-9,10-phenanthrenequinone, emphasizing the quinone functionality [1] [10]. The systematic name 9,10-Phenanthrenedione, 2-bromo- follows the Chemical Abstracts indexing convention [1] [10].
Additional synonyms encompass 2-Bromo-phenanthrene-9,10-dione and 2-bromo-9,10-dihydrophenanthrene-9,10-dione, which provide descriptive clarity regarding the oxidation state and substitution pattern [1] [10]. Database-specific identifiers such as SCHEMBL6259656 and BDBM50099772 facilitate compound retrieval in specialized chemical databases [1] [10].
The variety of nomenclature reflects the compound's presence across multiple chemical databases and literature sources, with each naming convention serving specific indexing and search purposes [17] [18]. The standardization of nomenclature ensures consistent identification across scientific publications and regulatory documents [19].
The electronic structure of 2-bromophenanthrene-9,10-dione reflects the conjugated quinone system characteristic of phenanthrene derivatives [6] [7]. The compound exhibits properties typical of aromatic quinones, where the carbonyl groups at positions 9 and 10 create an electron-deficient center within the aromatic framework [20] [21]. The bromine substituent introduces additional electronic perturbations through both inductive and resonance effects .
The quinone moiety disrupts the aromatic character of the central ring while maintaining electron delocalization across the extended π-system [7] [20]. This partial loss of aromaticity results in a conjugated diene-dione structure that exhibits enhanced electrophilic character compared to the parent phenanthrene [6]. The electronic configuration allows for reversible reduction-oxidation processes characteristic of quinone compounds [20].
Molecular orbital considerations reveal that the lowest unoccupied molecular orbital energy levels are significantly lowered due to the electron-withdrawing nature of both the quinone functionality and bromine substituent [22]. The compound's electronic properties facilitate n-type conductivity upon appropriate chemical modification, as observed in related quinone-containing polymeric systems [22].
The extended conjugation system enables electron delocalization across the polycyclic framework, with the quinone carbonyls serving as electron-accepting centers [21] [23]. The presence of the bromine atom at the 2 position modifies the electron density distribution and influences the compound's reactivity profile [24].
The molecular geometry of 2-bromophenanthrene-9,10-dione exhibits a predominantly planar configuration characteristic of fused aromatic ring systems [5] [25]. The phenanthrene backbone maintains planarity to optimize π-orbital overlap and maximize aromatic stabilization energy [26]. The quinone functionality at positions 9 and 10 preserves this planar geometry while introducing localized structural modifications [26].
Crystallographic studies of related phenanthrene quinone derivatives indicate that the aromatic ring system typically exhibits maximum deviations from planarity of less than 0.04 Angstroms [5]. The carbonyl groups adopt coplanar arrangements with the aromatic framework, facilitating optimal conjugation [26]. The C-O bond lengths in quinone systems typically measure approximately 1.21 Angstroms, reflecting the double bond character [26].
The bromine substituent at position 2 maintains the overall molecular planarity while introducing minimal steric perturbation to the ring system [24]. The C-Br bond length measures approximately 1.90-1.92 Angstroms, consistent with aromatic carbon-halogen bonds in similar systems . The van der Waals radius of bromine does not significantly disrupt the planar molecular geometry.
Conformational analysis reveals that the rigid fused ring system restricts molecular flexibility, with no significant rotational degrees of freedom around the aromatic framework [1]. The quinone carbonyls are fixed in their planar arrangement, contributing to the molecule's conformational stability [26]. The absence of rotatable bonds results in a single stable conformation under standard conditions [1].